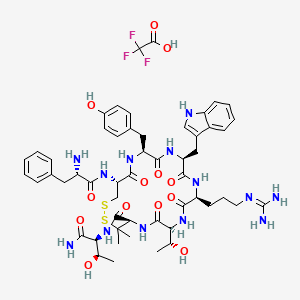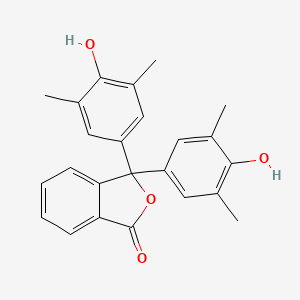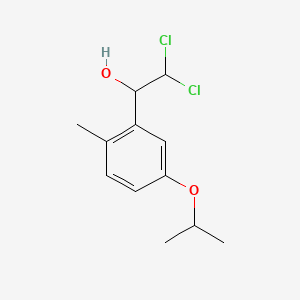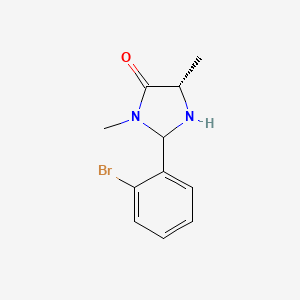
Ctap tfa
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of CTAP TFA involves several steps, starting with the preparation of the peptide backbone. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques, which involve the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity .
化学反应分析
CTAP TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds between cysteine residues
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form
Substitution: This compound can undergo substitution reactions, particularly at the amino acid side chains, which can be modified to alter the compound’s properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
CTAP TFA is primarily used in scientific research to study the μ opioid receptor and its role in various physiological and pathological processes . Some key applications include:
Chemistry: This compound is used to investigate the binding properties and selectivity of μ opioid receptor antagonists
Biology: The compound is used to study the role of μ opioid receptors in pain modulation, addiction, and other neurological processes
Medicine: This compound is used in preclinical studies to explore potential treatments for conditions like opioid addiction and L-DOPA-induced dyskinesia
Industry: The compound is used in the development of new pharmaceuticals targeting the μ opioid receptor
作用机制
CTAP TFA exerts its effects by binding to the μ opioid receptor, a G protein-coupled receptor involved in pain modulation, reward, and addiction . By binding to this receptor, this compound blocks the effects of endogenous opioids and opioid drugs, thereby inhibiting their physiological effects . The compound’s high selectivity for the μ opioid receptor over other opioid receptors and somatostatin receptors is due to its unique molecular structure .
相似化合物的比较
CTAP TFA is unique in its high selectivity and potency as a μ opioid receptor antagonist . Similar compounds include:
Naloxone: A non-selective opioid receptor antagonist used to reverse opioid overdose
Naltrexone: Another non-selective opioid receptor antagonist used in the treatment of opioid and alcohol dependence
CTOP: A selective μ opioid receptor antagonist with lower selectivity compared to this compound
This compound’s ability to cross the blood-brain barrier and its high selectivity make it a valuable tool in research and potential therapeutic applications .
属性
分子式 |
C53H70F3N13O13S2 |
|---|---|
分子量 |
1218.3 g/mol |
IUPAC 名称 |
(4R,7S,10S,13S,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2S)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C51H69N13O11S2.C2HF3O2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56);(H,6,7)/t26-,27-,33+,35+,36+,37+,38+,39+,40+,41-;/m1./s1 |
InChI 键 |
OCNOBNFWFKDFMD-GYBIPQJVSA-N |
手性 SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)




![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)




![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)

![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)

